Thiocarbanilide

Catalog No.
S593517
CAS No.
102-08-9
M.F
C13H12N2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocarbanilide

CAS Number

102-08-9

Product Name

Thiocarbanilide

IUPAC Name

1,3-diphenylthiourea

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)

InChI Key

FCSHMCFRCYZTRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Solubility

less than 0.1 mg/mL at 66° F (NTP, 1992)
ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER
VERY SOL IN CHLOROFORM & OLIVE OIL

Synonyms

N,N’-Diphenylthiourea; thio-Carbanilide; 1,3-Bis(phenyl)thiourea; 1,3-Diphenylthiourea; Accelerant CA; Diphenylthiourea; N,N’-Diphenylthiocarbamide; N,N’-Diphenylthiourea; NSC 28134; NSC 686; Nocceler C; Rhenocure CA; Stabilisator C; Sulfocarbanilid

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S

Thiocarbanilide is an organosulfur compound with the chemical formula C₁₃H₁₂N₂S. It appears as a white to off-white powder and is characterized by its relatively low solubility in water, less than 0.1 mg/mL at 66°F (approximately 19°C) . The compound is notable for its use in various industrial applications, particularly as a rubber accelerator, although it has been largely supplanted by other compounds like mercaptobenzothiazole due to safety and efficacy concerns .

Thiocarbanilide's historical significance lies in its role as a vulcanization accelerator. It facilitates the formation of cross-links between rubber chains, strengthening the material []. However, the specific mechanism behind this action is not a major focus of current scientific research.

  • Toxicity: Thiocarbanilide can be harmful if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Not readily available.
  • Reactivity: Can react with strong oxidizing agents [].
, including:

  • Oxidation: It can be oxidized by agents such as potassium monopersulfate and nitric acid, leading to products like diphenylurea .
  • Reactivity with Azo and Diazo Compounds: Thiocarbanilide reacts with these compounds to generate toxic gases, indicating its potential hazards in certain environments .
  • Decomposition: When heated to decomposition, thiocarbanilide emits highly toxic fumes, including hydrogen sulfide .

These reactions highlight both the utility and the risks associated with handling thiocarbanilide.

Thiocarbanilide can be synthesized through several methods:

  • Reaction of Aniline with Carbon Disulfide: This method involves reacting aniline or toluidines with carbon disulfide to yield thiocarbanilide in high yields .
  • Oxidative Methods: The oxidation of thioureas can also produce thiocarbanilide as a byproduct .
  • Direct Synthesis from Thiourea: Thiourea can be treated with various reagents to form thiocarbanilide.

These synthesis methods highlight the compound's accessibility for industrial applications.

Thiocarbanilide is primarily used in:

  • Rubber Industry: As an accelerator in the vulcanization process, enhancing the properties of rubber products.
  • Corrosion Inhibition: It has been studied for its ability to inhibit corrosion in metal surfaces exposed to acidic environments .
  • Chemical Intermediates: Used in the synthesis of other chemical compounds due to its reactive functional groups.

These applications underscore its importance in industrial chemistry.

Interaction studies involving thiocarbanilide have focused on its reactivity with various chemical agents. For instance:

  • Corrosion Studies: Research has demonstrated that thiocarbanilide can adsorb onto metal surfaces, providing a protective layer that inhibits corrosion .
  • Toxicity Assessments: Evaluations of its interactions with biological systems indicate potential health hazards associated with exposure to its decomposition products.

Such studies are crucial for understanding the safe handling and application of thiocarbanilide in industrial settings.

Thiocarbanilide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
ThioureaCH₄N₂SUsed primarily as a fertilizer; less reactive than thiocarbanilide.
AnilineC₆H₅NH₂More toxic; used as a precursor for dyes and drugs.
MercaptobenzothiazoleC₉H₆N₂S₃More effective as a rubber accelerator; higher toxicity profile.

Thiocarbanilide's unique position arises from its balance between reactivity and lower toxicity compared to aniline, making it suitable for specific applications while posing fewer health risks.

Thiocarbanilide, also known as 1,3-diphenyl-2-thiourea or diphenylthiourea, is an organosulfur compound with the chemical formula C₁₃H₁₂N₂S [1]. This white solid is a derivative of thiourea and has been widely used in various industrial applications, particularly as a vulcanization accelerator for rubber [1]. The traditional synthesis approaches for thiocarbanilide have been well-established and optimized over decades of research and industrial practice [2].

Aniline and Carbon Disulfide Reaction Mechanisms

The most common and direct method for synthesizing thiocarbanilide involves the reaction between aniline and carbon disulfide [1] [3]. The reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of aniline acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide [3]. This reaction can be represented by the following chemical equation:

2 C₆H₅NH₂ + CS₂ → (C₆H₅NH)₂CS + H₂S

In this reaction, two molecules of aniline react with one molecule of carbon disulfide to form one molecule of thiocarbanilide and one molecule of hydrogen sulfide as a byproduct [4]. The reaction mechanism involves several steps:

  • Initial nucleophilic attack of aniline on carbon disulfide to form a dithiocarbamate intermediate
  • Proton transfer to form an aniline dithiocarbamate salt
  • Reaction of this salt with a second molecule of aniline
  • Elimination of hydrogen sulfide to yield the final thiocarbanilide product [3] [4]

The reaction typically requires heating under reflux conditions for several hours to achieve completion [2]. The formation of hydrogen sulfide during the reaction is a significant consideration, as it is both toxic and can inhibit the reaction progress if not removed from the reaction mixture [4].

PrepChem Method Using Aniline, Ethyl Alcohol, and Carbon Disulfide

A modified approach to thiocarbanilide synthesis, often referred to as the PrepChem method, utilizes aniline, ethyl alcohol, and carbon disulfide along with a base catalyst [5]. This method offers several advantages over the direct reaction of aniline with carbon disulfide, including milder reaction conditions and improved yields .

The typical procedure involves:

  • Dissolving aniline in ethyl alcohol to create a homogeneous solution
  • Adding carbon disulfide slowly to the solution while maintaining temperature control
  • Adding a base catalyst, typically potassium hydroxide or sodium hydroxide
  • Heating the mixture under reflux conditions for a specified period
  • Cooling the reaction mixture to crystallize the product
  • Filtering, washing, and drying the crystals to obtain pure thiocarbanilide [5] [7]

In a representative example, 12 grams of aniline, 5 parts of carbon disulfide, and 1.5 parts of potassium hydroxide are mixed with 9 parts of ethyl alcohol, then heated for several hours under reflux conditions [5]. The ethyl alcohol serves as both a solvent and a reaction medium, facilitating the interaction between aniline and carbon disulfide while also helping to control the reaction temperature [7].

The base catalyst (potassium hydroxide) plays a crucial role in this method by:

  • Deprotonating the aniline to enhance its nucleophilicity
  • Neutralizing the hydrogen sulfide formed during the reaction
  • Accelerating the formation of the dithiocarbamate intermediate [5] [7]

Role of Crystalline Sulfur as Catalyst

Crystalline sulfur has been identified as an effective catalyst in the synthesis of thiocarbanilide, significantly enhancing the reaction rate and yield [8]. When added to the reaction mixture of aniline and carbon disulfide, crystalline sulfur acts as a catalyst that accelerates the reaction through several mechanisms:

  • Sulfur appears to act as a catalyst that very materially shortens the time of the reaction [8]
  • It facilitates the removal of hydrogen sulfide from the reaction mixture, which otherwise can inhibit the progress of the reaction [8]
  • Sulfur reacts with the hydrogen sulfide byproduct to form polysulfides, effectively shifting the reaction equilibrium toward product formation [8]

The catalytic effect of sulfur is particularly notable in industrial-scale production, where reaction efficiency and time are critical factors [7]. Typically, a small amount of crystalline sulfur (1-5% by weight relative to aniline) is sufficient to achieve the catalytic effect [8]. The addition of sulfur not only accelerates the reaction but also leads to higher purity of the final product by minimizing side reactions [7] [8].

Yield Optimization Strategies

Several strategies have been developed to optimize the yield of thiocarbanilide in traditional synthesis approaches [7]. These strategies focus on reaction conditions, reagent ratios, catalysts, and post-reaction processing techniques:

  • Reagent Ratio Optimization: Using the correct molar ratio of reactants is crucial for maximizing yield. Typically, a slight excess of carbon disulfide (1 to 2.5 moles per mole of aniline) is employed to ensure complete reaction [7].

  • Temperature Control: Maintaining the optimal reaction temperature is essential. The reaction is typically conducted under reflux conditions, with the temperature carefully controlled to prevent decomposition of intermediates or products [7].

  • Reaction Time Management: Refluxing the reaction mixture for 6-12 hours has been found to be optimal for achieving high yields. Shorter times result in incomplete reaction, while longer times may lead to product degradation [7].

  • Solvent Selection: Benzene has been used as an effective crystallization solvent. After the reaction is complete, adding benzene to the mixture and cooling it to 5-15°C facilitates the crystallization of thiocarbanilide [7].

  • Catalyst Addition: The use of organic bases containing the pyridine nucleus (boiling within the range of 150 to 210°C) in proportions of 25% to 80% based on the weight of aniline significantly improves yields [7].

  • Purification Techniques: Recrystallization from benzene or other suitable solvents can increase the purity of the final product. The thiocarbanilide crystals obtained typically have a melting point of 153 to 153.5°C, indicating high purity [7].

Using these optimization strategies, yields of 95-98% of the theoretical amount have been reported in industrial processes [7]. The table below summarizes the key parameters and their optimal values for maximizing thiocarbanilide yield:

ParameterOptimal ValueEffect on Yield
Aniline:Carbon disulfide molar ratio1:1 to 1:2.5Higher ratio of CS₂ ensures complete reaction
Reaction temperatureReflux temperature of the solventMaintains reaction kinetics without degradation
Reaction time6-12 hoursEnsures complete reaction without degradation
Catalyst (pyridine bases)25-80% by weight of anilineAccelerates reaction and improves yield
Crystallization temperature5-15°CMaximizes crystal formation and recovery
Crystallization solventBenzene (100-200% by weight)Facilitates efficient crystallization

Green Synthesis Methodologies

As environmental concerns have grown in recent decades, significant efforts have been directed toward developing greener, more sustainable methods for synthesizing thiocarbanilide and related thiourea derivatives [4]. These approaches aim to reduce the environmental impact of the synthesis process by minimizing waste, using safer solvents, and employing more efficient catalytic systems [9].

Cyrene as a Sustainable Solvent

Cyrene (dihydrolevoglucosenone) has emerged as a promising green solvent for the synthesis of thiourea derivatives, including thiocarbanilide [10]. Cyrene is a bio-based solvent derived from cellulose that can be produced in only two steps from biomass, offering a sustainable alternative to traditional petroleum-derived solvents [11].

The key advantages of Cyrene in thiocarbanilide synthesis include:

  • Sustainability: Cyrene is obtained from biomass via a two-step synthesis, making it a renewable resource-based solvent [10].

  • Environmental Profile: It is biodegradable, non-mutagenic, and non-toxic, addressing significant environmental and health concerns associated with conventional solvents [10] [11].

  • Solvent Properties: Cyrene has physical properties similar to traditional dipolar aprotic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF), which are commonly used in thiourea synthesis but face increasing regulatory restrictions due to toxicity concerns [11] [12].

  • Reaction Efficiency: Studies have shown that reactions conducted in Cyrene often proceed with comparable or better yields than those in conventional solvents [12].

The physical properties of Cyrene compared to traditional solvents used in thiocarbanilide synthesis are summarized in the following table:

SolventDensity (g/mL)Boiling PointMiscibility with Waterπ* (Polarity)
Cyrene1.25227°CHigh0.93
NMP1.03202°CHigh0.90
DMF0.95153°CHigh0.88
DMSO1.1189°CHigh1.00

Cyrene's high boiling point makes it suitable for refluxing reactions, and its high miscibility with water allows for easy product isolation through aqueous workup [12]. Recent research has demonstrated successful synthesis of thiourea derivatives using Cyrene as the solvent, with yields comparable to or better than those achieved with conventional solvents [13].

One-pot Synthesis Methods for Nitroaryl Thioureas

One-pot synthesis methods for nitroaryl thioureas represent a significant advancement in green chemistry approaches to thiocarbanilide derivatives [13]. These methods reduce the number of isolation and purification steps, thereby minimizing waste generation and energy consumption [13] [14].

A particularly notable development is the one-pot method for preparing nitro N,N'-diaryl thioureas using Cyrene as a solvent [13]. This method involves:

  • Reaction of nitro-substituted anilines with carbon disulfide in the presence of a base catalyst
  • Formation of dithiocarbamate intermediates
  • Subsequent reaction with a second aniline molecule to form the thiourea derivative
  • All steps occurring in a single reaction vessel without isolation of intermediates [13]

Research has demonstrated that this approach can yield nitroaryl thioureas with almost quantitative yields, confirming the viability of Cyrene as a green alternative to traditional solvents like tetrahydrofuran (THF) in thiourea synthesis [13]. The method is particularly valuable for preparing unsymmetrical thioureas, which are otherwise challenging to synthesize efficiently [4] [13].

Another innovative one-pot approach involves the reaction of dithiocarbamate anions (generated in situ from amines and carbon disulfide) with aromatic nitro compounds [4]. This method, conducted in dimethylformamide with potassium carbonate as a base at 100°C, has yielded various thiourea derivatives with yields of 77-93% after 4-6 hours of reaction time [4].

Eco-friendly Catalysis Approaches

Eco-friendly catalysis approaches have been developed to enhance the sustainability of thiocarbanilide synthesis [9] [14]. These approaches focus on using catalysts that are derived from renewable resources, biodegradable, and operate under mild conditions to minimize environmental impact [9].

Several eco-friendly catalytic systems have shown promise in thiourea synthesis:

  • Deep Eutectic Solvents (DES): Choline chloride/tin(II) chloride systems have been employed as both green catalysts and reaction media for the preparation of thioureas [14]. These systems can be easily recovered and reused for multiple cycles without significant loss in activity, enhancing the sustainability of the process [14].

  • Biomass-Derived Catalysts: Catalysts derived from renewable biomass have been developed for thiourea synthesis [9]. These catalysts are biodegradable and processes using them are typically performed under mild conditions, producing less waste [9].

  • Metal-Free Catalytic Systems: Various organic catalysts have been explored as alternatives to metal-based systems, reducing concerns about metal contamination and toxicity [4]. For example, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote thiourea formation under mild conditions [4].

  • Cobalt-Mediated Synthesis: An efficient methodology for thiourea synthesis from amines mediated by a cobalt source has been developed [3]. In this approach, the reaction of aniline with carbon disulfide catalyzed by a base gives a thiocarbamate salt, which then coordinates with cobalt to facilitate the formation of thioureas [3].

These eco-friendly catalysis approaches not only reduce the environmental impact of thiocarbanilide synthesis but often lead to improved yields and product purity [9] [14]. The development of such sustainable catalytic systems represents a significant advancement in green chemistry approaches to thiourea synthesis [9].

Selective Reduction Techniques

The synthesis of functionalized thiocarbanilide derivatives often requires selective reduction of certain functional groups while preserving others [13]. This section focuses on techniques for the selective reduction of nitro groups in thiocarbanilide derivatives to produce amino derivatives, which are valuable intermediates in various applications [13] [15].

Zinc Dust Reduction in Acidic Conditions

Zinc dust reduction in acidic conditions represents one of the most effective methods for the selective reduction of nitro groups in thiocarbanilide derivatives [13] [16]. This approach offers several advantages, including mild reaction conditions, high selectivity, and compatibility with various functional groups [13].

The general procedure for zinc dust reduction involves:

  • Dispersion of the nitro-substituted thiocarbanilide in an appropriate solvent
  • Addition of zinc dust as the reducing agent
  • Addition of an acid (typically hydrochloric acid or acetic acid) to activate the zinc
  • Stirring the reaction mixture at a controlled temperature (usually room temperature or slightly elevated)
  • Monitoring the reaction progress until completion
  • Neutralization, filtration, and isolation of the amino derivative [13] [15]

The reaction mechanism involves the transfer of electrons from zinc metal to the nitro group, facilitated by protons from the acid [16]. The zinc effectively reduces the nitro group (–NO₂) to an amino group (–NH₂) while leaving other functional groups, including the thiourea moiety, intact [13] [15].

Under weak acidic conditions, zinc has better solubility and can release more zinc(II) ions to rapidly reduce nitro compounds [16]. The acid plays a crucial role in activating the zinc surface by removing oxide layers and facilitating electron transfer [16].

This reduction technique is particularly valuable in the synthesis of amino-substituted thiocarbanilides, which serve as important intermediates in the preparation of various functional materials and bioactive compounds [13] [15].

Conversion of Nitro N,N'-diaryl Thioureas to Amino Derivatives

The conversion of nitro N,N'-diaryl thioureas to their corresponding amino derivatives is a critical transformation in the synthesis of functionalized thiocarbanilide compounds [13]. This conversion not only introduces amino functionality but also enables further derivatization to produce a wide range of thiocarbanilide-based materials [13] [15].

Recent research has focused on optimizing this conversion process to achieve high selectivity and yield [13]. A notable study presented a general efficient green method for the preparation of nitro N,N'-diaryl thioureas via a one-pot method using Cyrene as a solvent, followed by selective reduction to amino derivatives [13].

After screening different reducing conditions, researchers found that nitro N,N'-diaryl thioureas could be selectively reduced using zinc dust in the presence of water and acid to the corresponding amino N,N'-diaryl thioureas [13]. The key findings from this research include:

  • The reduction proceeds efficiently under mild conditions, typically at room temperature or slightly elevated temperatures
  • The thiourea moiety remains intact during the reduction process
  • High yields of amino derivatives can be achieved (typically >90%)
  • The method is compatible with various substitution patterns on the aromatic rings
  • The amino derivatives can be further functionalized, for example, through guanidylation reactions [13] [15]

This selective reduction approach has been successfully applied to the synthesis of various amino-substituted thiocarbanilides, which have found applications in diverse fields [13] [15]. The amino derivatives can serve as precursors for the preparation of more complex structures, including guanidinium compounds that have been investigated for their DNA binding properties [13].

Large-scale Manufacturing Considerations

The industrial production of thiocarbanilide presents unique challenges and requirements that differ significantly from laboratory-scale synthesis [7] [8]. Large-scale manufacturing must address issues of efficiency, safety, cost-effectiveness, and environmental impact while maintaining product quality and consistency [7].

Several key considerations for the large-scale manufacturing of thiocarbanilide include:

  • Reaction Vessel Design: Industrial production typically employs large reaction vessels equipped with efficient heating, cooling, and mixing systems [7]. These vessels must be constructed from materials resistant to the corrosive effects of carbon disulfide and hydrogen sulfide [7] [8].

  • Temperature Control: Precise temperature control is critical in large-scale production to prevent runaway reactions and ensure consistent product quality [7]. Cooling systems must be capable of handling the exothermic nature of the reaction between aniline and carbon disulfide [7].

  • Hydrogen Sulfide Management: The generation of hydrogen sulfide during the reaction presents significant safety and environmental challenges [8]. Industrial processes often incorporate systems for capturing and neutralizing hydrogen sulfide, such as the use of metal oxides (e.g., litharge) that react with hydrogen sulfide to produce metal sulfides and water [8].

  • Solvent Recovery: Economic and environmental considerations necessitate efficient solvent recovery systems [7]. For processes using benzene or other organic solvents, distillation systems are employed to recover and recycle these materials [7].

  • Crystallization and Filtration: Large-scale crystallization requires careful control of cooling rates and agitation to ensure uniform crystal formation [7]. Industrial filtration systems must be designed to handle the volume of material efficiently while minimizing product loss [7].

  • Continuous vs. Batch Processing: While traditional thiocarbanilide production has typically employed batch processes, there is increasing interest in continuous flow methods that offer advantages in terms of efficiency, safety, and product consistency [7] [8].

  • Catalyst Selection: The choice of catalyst for large-scale production must consider not only effectiveness but also cost, availability, and ease of handling [7] [8]. For example, while crystalline sulfur is an effective catalyst, its use requires appropriate safety measures due to its flammability [8].

  • Yield Optimization: Industrial processes have been developed that can achieve yields of 95-98% of the theoretical amount [7]. These high yields are critical for economic viability and are achieved through careful optimization of reaction conditions and processing techniques [7].

A notable industrial process for thiocarbanilide production involves the reaction of aniline with carbon disulfide in the presence of organic bases containing the pyridine nucleus [7]. This process, which can be conducted on a large scale, involves:

  • Reacting aniline with carbon disulfide in the presence of 25-80% (by weight of aniline) of organic bases boiling within the range of 150-210°C
  • Using 1-2.5 moles of carbon disulfide for each mole of aniline
  • Refluxing the reaction mixture for 6-12 hours
  • Removing unreacted carbon disulfide by distillation
  • Adding benzene to the mixture and cooling to crystallize thiocarbanilide
  • Separating the crystals by filtration or centrifugation
  • Recovering and recycling the benzene and bases for subsequent batches [7]

Physical Description

Thiocarbanilide is a white to off-white powder. (NTP, 1992)
DryPowde

Color/Form

CRYSTALLINE LEAFLETS
GRAY POWDER
WHITE TO FAINT GRAY POWDER

XLogP3

2.2

Boiling Point

Decomposes (NTP, 1992)

Density

1.32 (NTP, 1992)
1.32

Melting Point

309 °F (NTP, 1992)
154.5 °C
154 °C

UNII

9YCB5VR86Z

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (31.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H317 (63.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (38.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (38.69%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (38.69%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

102-08-9

Wikipedia

Thiocarbanilide

Methods of Manufacturing

FROM ANILINE & CARBON DISULFIDE: FRY, J AM CHEM SOC 35, 1539 (1913); STASSE, US PATENT 2,435,295 (1948 TO ALLIED CHEM & DYE); FROM POTASSIUM ETHYLXANTHATE & ANILINE: ARAVINDAKSKAN ET AL, INDIAN J CHEM 1(9), 395 (1963).

General Manufacturing Information

Rubber product manufacturing
Thiourea, N,N'-diphenyl-: ACTIVE
TESTED AS A FUNGICIDE ON ASPERGILLUS NIGER & FUSARIUM OXYSPORUM IN VITRO.
TESTED AS AN INSECTICIDE AGAINST COTTON LEAFWORM LARVAE (SPODOPTERA LITTORALIS) & MOSQUITO (CULEX PIPIENS).
USED IN SURGICAL SCRUBS, ANTISEPTIC SKIN CLEANSERS & HAND LOTIONS.
INHIBITORY ACTION BY THE THIOCARBANILIDE DERIV AW 16' 1989 UPON MYCOBACTERIUM TUBERCULOSIS, M KANSASII & M MARINUM WAS STUDIED. MYCOBACTERIUM TUBERCULOSIS & M KANSASII WERE INHIBITED BY AW 16' 1989 BUT M MARINUM WAS NOT INHIBITED.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH...DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED.

Dates

Modify: 2023-08-15

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